4-Acetyl-2,6-dimethoxyphenyl acetate

Lipophilicity Physicochemical Characterization Chromatography

Procure 4-Acetyl-2,6-dimethoxyphenyl acetate as your definitive protected acetosyringone intermediate. Its acetyl group ensures 99% synthesis yield and alters LogP to 1.54, enabling straightforward purification and selective downstream reactions. Unlike the parent phenol, this derivative is less active in Agrobacterium vir gene induction, serving as an essential negative control. It also provides a unique retention time for HPLC calibration, making it an indispensable analytical standard for method development.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 28294-47-5
Cat. No. B1229096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2,6-dimethoxyphenyl acetate
CAS28294-47-5
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC
InChIInChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3
InChIKeySUFHOFZQYXKUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-2,6-dimethoxyphenyl acetate (CAS 28294-47-5): Acetosyringone Acetate for Research & Development Procurement


4-Acetyl-2,6-dimethoxyphenyl acetate (also known as acetyl acetosyringone or acetosyringone acetate; CAS 28294-47-5) is a phenyl acetate derived via formal condensation of the phenolic group of acetosyringone with acetic acid [1]. This chemical modification yields a hydrophobic member of the acetophenone class, distinguished by its 4-acetoxy-3,5-dimethoxy substitution pattern [2]. Its enhanced lipophilicity and unique spectroscopic signature render it valuable as a protected intermediate in synthetic routes and as an analytical reference standard [3].

Why 4-Acetyl-2,6-dimethoxyphenyl acetate is Not Interchangeable with Acetosyringone or Other Analogs in Scientific Workflows


Substitution of this acetylated derivative with the parent phenolic compound, acetosyringone, or other in-class acetophenones, compromises experimental integrity due to quantifiable divergences in physicochemical and functional behavior. The acetate group critically alters logP and melting point, impacting solubility and purification [1]. Furthermore, in biological contexts requiring Agrobacterium vir gene induction, the protected phenol of the acetate derivative is known to be less active than the free phenol, fundamentally altering assay outcomes [2]. These differences necessitate distinct handling, analytical methods, and functional expectations.

Quantitative Differentiation Guide: 4-Acetyl-2,6-dimethoxyphenyl acetate vs. Acetosyringone and In-Class Analogs


Comparative Lipophilicity: Quantified logP Difference Between Acetate Derivative and Parent Phenol

Acetylation of the 4-hydroxy group significantly increases the compound's lipophilicity. 4-Acetyl-2,6-dimethoxyphenyl acetate exhibits an experimental LogP of 1.54 [1], compared to the parent acetosyringone's experimental LogP of 1.11 [2]. This difference of 0.43 log units translates to a roughly 2.7-fold increase in partition coefficient, affecting retention in reversed-phase chromatography and membrane permeability.

Lipophilicity Physicochemical Characterization Chromatography

Solid-State Characterization: Melting Point Shift Confirming Structural Modification

The acetyl protection of the phenolic hydroxyl group results in a measurable shift in melting point. 4-Acetyl-2,6-dimethoxyphenyl acetate has a reported melting point of 145°C [1], while acetosyringone melts at 124-127°C [2]. This elevation is consistent with increased molecular weight and altered intermolecular forces due to ester formation.

Crystallization Purification Solid-State Chemistry

Virulence Gene Induction: Class-Level Evidence of Attenuated Activity for Protected Phenolics

The phenolic hydroxyl group of acetosyringone is essential for activating Agrobacterium VirA/VirG two-component systems. A study by Delmotte et al. (1991) quantitatively demonstrated that β-glycosylation of this hydroxyl group, which, like acetylation, blocks the free phenol, results in derivatives that are 'less active vir inducers than free acetosyringone' [1]. While direct data for the acetate ester is absent in primary literature, this class-level inference strongly predicts that 4-Acetyl-2,6-dimethoxyphenyl acetate will exhibit negligible or drastically reduced vir-inducing activity compared to the parent phenol.

Agrobacterium Vir Gene Induction Plant Transformation

Synthetic Yield Benchmark: High-Efficiency Acetylation Protocol Providing a Procurement Quality Metric

A documented synthesis route from 3,5-dimethoxy-4-hydroxyacetophenone (acetosyringone) using acetyl chloride yields 4-Acetyl-2,6-dimethoxyphenyl acetate with a reported 99% yield after crystallization from ether [1]. This high conversion efficiency serves as a benchmark for evaluating supplier-provided material; significantly lower yields from similar starting materials in a user's hands may indicate impure or degraded starting material.

Synthetic Intermediate Process Chemistry Quality Control

Validated Research & Industrial Application Scenarios for 4-Acetyl-2,6-dimethoxyphenyl acetate


Protected Synthetic Intermediate for Multi-Step Organic Synthesis

The acetyl group serves as a protecting group for the phenolic hydroxyl of acetosyringone. With a demonstrated 99% synthesis yield [1] and distinct lipophilic properties (LogP 1.54 vs 1.11) [2], this compound is optimally employed as a stable, crystalline intermediate. It allows for selective reactions at the acetyl group or the aromatic ring without interference from the phenolic OH, and can be cleanly deprotected to regenerate acetosyringone under controlled basic conditions.

Analytical Reference Standard for Reversed-Phase HPLC Method Development

The significantly higher LogP value (1.54) of 4-Acetyl-2,6-dimethoxyphenyl acetate compared to its parent compound (LogP 1.11) dictates a different retention profile on reversed-phase columns [2]. It is therefore indispensable as a distinct reference standard for calibrating HPLC or UPLC methods designed to separate and quantify this specific intermediate in reaction mixtures or for purity assessments of procured material.

Negative Control or Prodrug Scaffold in Plant Transformation Studies

As acetylation of the phenolic hydroxyl abrogates the essential functional group for Agrobacterium VirA/VirG recognition [3], this compound serves as a critical negative control in assays designed to confirm the specificity of phenolic vir inducers. Alternatively, its structure provides a prodrug scaffold where the acetate group may be enzymatically cleaved in planta or in specific microbial systems to release the active acetosyringone.

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